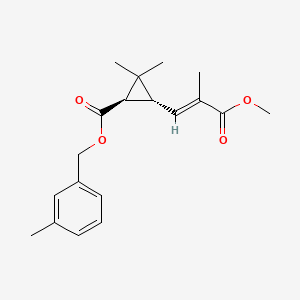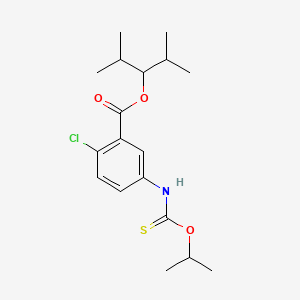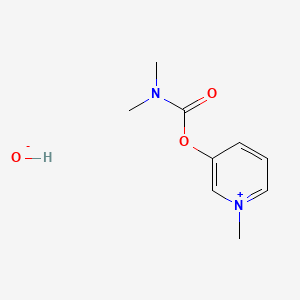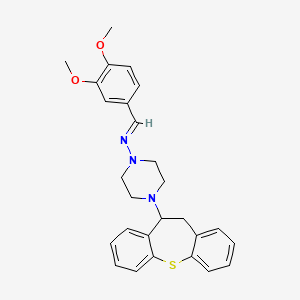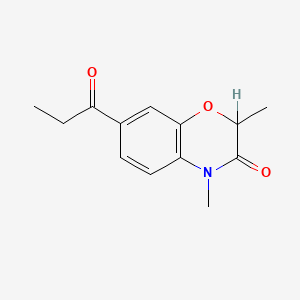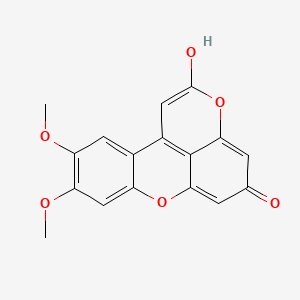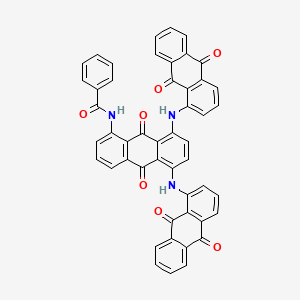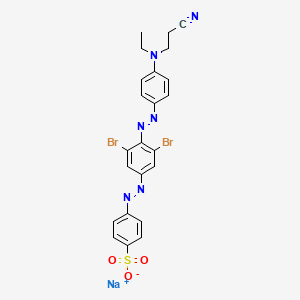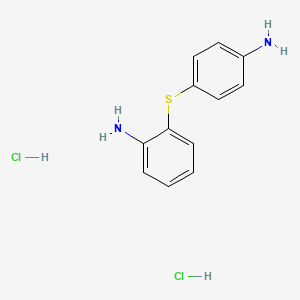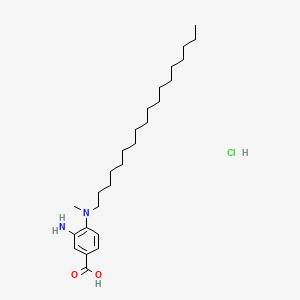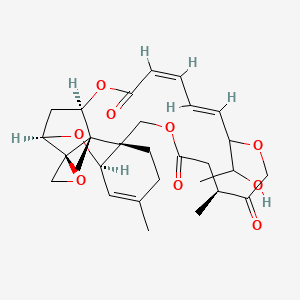
Miotoxin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Miotoxin B is a toxic secondary metabolite produced by certain fungi, particularly those belonging to the genera Aspergillus, Penicillium, and Fusarium. These mycotoxins are known for their ability to cause disease and death in both humans and animals. This compound, like other mycotoxins, poses significant health risks due to its toxic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Miotoxin B involves several steps, typically starting with the cultivation of the fungi that produce it. The fungi are grown under controlled conditions to maximize the production of the toxin. The extraction process involves solvent extraction, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is not common due to its toxic nature. for research purposes, it can be produced in controlled laboratory environments. The fungi are cultured in large fermenters, and the toxin is extracted and purified using advanced chromatographic methods.
化学反応の分析
Types of Reactions
Miotoxin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert this compound into less toxic forms.
Substitution: Substitution reactions can modify the functional groups on this compound, altering its toxicity and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce more reactive intermediates, while reduction can yield less toxic derivatives.
科学的研究の応用
Miotoxin B has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of mycotoxins and their interactions with other chemicals.
Biology: Employed in studies to understand the effects of mycotoxins on cellular processes and organism health.
Medicine: Investigated for its potential role in causing diseases and its interactions with biological systems.
Industry: Used in the development of detection methods for mycotoxins in food and feed products.
作用機序
Miotoxin B exerts its effects by interfering with cellular processes. It can bind to DNA and proteins, causing mutations and disrupting normal cellular functions. The molecular targets of this compound include enzymes involved in DNA replication and repair, as well as proteins critical for cell division and growth. The pathways affected by this compound include those related to oxidative stress and apoptosis.
類似化合物との比較
Miotoxin B is similar to other mycotoxins such as aflatoxins, ochratoxins, and fumonisins. it is unique in its specific molecular structure and the particular fungi that produce it. Compared to aflatoxins, this compound has a different set of molecular targets and pathways, making it distinct in its mode of action.
List of Similar Compounds
Aflatoxins: Produced by Aspergillus species, known for their potent carcinogenic properties.
Ochratoxins: Produced by Aspergillus and Penicillium species, known for their nephrotoxic effects.
Fumonisins: Produced by Fusarium species, associated with neural tube defects and esophageal cancer.
This compound stands out due to its unique production by specific fungi and its distinct molecular interactions.
特性
CAS番号 |
93633-90-0 |
|---|---|
分子式 |
C29H38O9 |
分子量 |
530.6 g/mol |
IUPAC名 |
(1R,3R,8R,13S,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,14,22-trione |
InChI |
InChI=1S/C29H38O9/c1-17-9-10-28-15-35-26(33)12-18(2)20(31)14-34-21(19(3)30)7-5-6-8-25(32)38-22-13-24(37-23(28)11-17)29(16-36-29)27(22,28)4/h5-8,11,18-19,21-24,30H,9-10,12-16H2,1-4H3/b7-5+,8-6-/t18-,19?,21?,22+,23+,24+,27+,28+,29-/m0/s1 |
InChIキー |
ARFRGJLJRXAOAX-HFPCCPLESA-N |
異性体SMILES |
C[C@H]1CC(=O)OC[C@]23CCC(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\C(OCC1=O)C(C)O)C |
正規SMILES |
CC1CC(=O)OCC23CCC(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(OCC1=O)C(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


